8-Bromoimidazo[1,2-a]pyridin-2-amine HCl
CAS No.: 1509263-23-3; 2089649-15-8
Cat. No.: VC5249896
Molecular Formula: C7H7BrClN3
Molecular Weight: 248.51
* For research use only. Not for human or veterinary use.
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl - 1509263-23-3; 2089649-15-8](/images/structure/VC5249896.png)
Specification
CAS No. | 1509263-23-3; 2089649-15-8 |
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Molecular Formula | C7H7BrClN3 |
Molecular Weight | 248.51 |
IUPAC Name | 8-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-11-4-6(9)10-7(5)11;/h1-4H,9H2;1H |
Standard InChI Key | RSVBRBVHDDDNPX-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C2C(=C1)Br)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure comprises a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. Key features include:
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Bromine at C8: Introduces steric bulk and electronic effects, facilitating halogen bonding in biological systems.
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Amine at C2: Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Hydrochloride salt: Improves crystallinity and stability for storage .
The SMILES notation and InChIKey provide precise representations of its connectivity . Computational models reveal planar geometry at the fused rings, with slight puckering in the imidazole moiety due to steric interactions between bromine and adjacent hydrogen atoms .
Synthesis Methodologies
Oxidative Amidation Route
A metal-free protocol developed by Liu et al. (2019) enables the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Key conditions and outcomes are summarized below:
Parameter | Protocol A (Amides) | Protocol B (Imidazopyridines) |
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Solvent | Toluene | Ethyl acetate |
Oxidant | I/TBHP | TBHP |
Temperature | 80°C | 90°C |
Yield Range | 60–87% | 70–93% |
Key Advantage | Atom-economical, no metal | Direct bromination |
This chemodivergent approach highlights the compound’s accessibility via C–C bond cleavage (Protocol A) or tandem cyclization-bromination (Protocol B) . For instance, reacting 2-amino-5-bromopyridine with α-bromoacetophenone in ethyl acetate and TBHP yields 8-bromoimidazo[1,2-a]pyridin-2-amine hydrochloride in 93% yield .
Alternative Hydrolysis Route
VulcanChem’s method involves hydrolyzing bromoacetal with concentrated HCl to generate bromoacetaldehyde, which reacts with 2-amino-5-bromopyridine under mild conditions. Advantages include:
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Low energy consumption: Reactions proceed at 50–60°C.
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High purity: Crystalline product isolated via filtration.
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Scalability: Suitable for multi-gram synthesis.
Mechanistic Insights and Biological Activity
Radical-Mediated Pathways
Control experiments using TEMPO (a radical scavenger) suppressed product formation, indicating a free radical mechanism in TBHP-mediated reactions . Proposed steps include:
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Pyridinium salt formation: Nucleophilic displacement of bromine by 2-aminopyridine.
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Cyclization: Intramolecular attack forms the imidazo[1,2-a]pyridine core.
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Bromination: HBr oxidation by TBHP generates Br, which brominates the intermediate .
Applications in Drug Discovery
Building Block for Cross-Coupling Reactions
The 8-bromo substituent facilitates palladium-catalyzed transformations:
Reaction Type | Conditions | Product | Yield |
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Suzuki Coupling | Pd(PPh), KCO | 8-Arylimidazo[1,2-a]pyridin-2-amine | 75–85% |
Sonogashira Coupling | CuI, PdCl(PPh) | 8-Alkynyl derivatives | 68–72% |
These derivatives are pivotal in optimizing pharmacokinetic properties like solubility and metabolic stability .
Probe for Chemical Biology
Fluorophore-conjugated analogues (e.g., BODIPY-tagged derivatives) enable real-time tracking of kinase inhibition in cellular assays.
Future Directions and Challenges
Unresolved Questions
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Target identification: High-throughput screening needed to map kinase selectivity.
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Toxicity profiling: In vivo studies lacking for hydrochloride salt.
Synthetic Innovations
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Photocatalytic protocols: To reduce TBHP dependency.
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Continuous-flow systems: For safer bromine handling.
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